1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol
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Description
1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol is a useful research compound. Its molecular formula is C14H16F6N2O and its molecular weight is 342.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trifluoromethyl ketones (tfmks), a class of compounds to which our compound belongs, are known to be valuable synthetic targets in the construction of fluorinated pharmacons . They are often used as key intermediates in medicinal chemistry .
Mode of Action
The biological activities of trifluoromethylpyridines (tfmp) derivatives, which share structural similarities with our compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Result of Action
One related compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to have in vitro neuroprotective potency against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) by different pathways .
Action Environment
The development of fluorinated organic chemicals is becoming an increasingly important research topic, suggesting that environmental factors could play a significant role .
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O/c15-13(16,17)10-2-1-3-11(8-10)22-6-4-21(5-7-22)9-12(23)14(18,19)20/h1-3,8,12,23H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQLANPMKWQOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382430 |
Source
|
Record name | 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-82-9 |
Source
|
Record name | 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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